molecular formula C13H18N2O2 B13763141 1-(3-Carboxyphenyl)-3-ethyl-piperazine CAS No. 1131622-37-1

1-(3-Carboxyphenyl)-3-ethyl-piperazine

Cat. No.: B13763141
CAS No.: 1131622-37-1
M. Wt: 234.29 g/mol
InChI Key: PSHUIFWQSJMRGI-UHFFFAOYSA-N
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Description

1-(3-Carboxyphenyl)-3-ethyl-piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Carboxyphenyl)-3-ethyl-piperazine typically involves the reaction of 3-carboxybenzaldehyde with ethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently cyclized with ethylene diamine under acidic conditions to yield the desired piperazine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Carboxyphenyl)-3-ethyl-piperazine undergoes various chemical reactions, including:

    Oxidation: The carboxyphenyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The nitrogens in the piperazine ring can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-(3-Carboxyphenyl)-3-ethyl-piperazine has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a scaffold for drug design.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-Carboxyphenyl)-3-ethyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyphenyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the piperazine ring can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Carboxyphenyl)-3-ethyl-piperazine: Similar structure but with the carboxy group in the para position.

    1-(3-Carboxyphenyl)-4-methyl-piperazine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: 1-(3-Carboxyphenyl)-3-ethyl-piperazine is unique due to the specific positioning of the carboxyphenyl group and the ethyl substituent on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1131622-37-1

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-(3-ethylpiperazin-1-yl)benzoic acid

InChI

InChI=1S/C13H18N2O2/c1-2-11-9-15(7-6-14-11)12-5-3-4-10(8-12)13(16)17/h3-5,8,11,14H,2,6-7,9H2,1H3,(H,16,17)

InChI Key

PSHUIFWQSJMRGI-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCN1)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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